Methyl 4,4-difluoro-2-methylpyrrolidine-2-carboxylate;hydrochloride

Physicochemical properties Basicity Drug discovery

Methyl 4,4-difluoro-2-methylpyrrolidine-2-carboxylate hydrochloride (CAS 2243515-08-2) is a chiral, gem‑difluorinated pyrrolidine carboxylate ester supplied as the hydrochloride salt. The (S)-enantiomer is the predominant commercial form, offered at purities reaching 98% (HPLC).

Molecular Formula C7H12ClF2NO2
Molecular Weight 215.62
CAS No. 2243515-08-2
Cat. No. B2437124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,4-difluoro-2-methylpyrrolidine-2-carboxylate;hydrochloride
CAS2243515-08-2
Molecular FormulaC7H12ClF2NO2
Molecular Weight215.62
Structural Identifiers
SMILESCC1(CC(CN1)(F)F)C(=O)OC.Cl
InChIInChI=1S/C7H11F2NO2.ClH/c1-6(5(11)12-2)3-7(8,9)4-10-6;/h10H,3-4H2,1-2H3;1H
InChIKeyXFWSMGURIUBAOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4,4-difluoro-2-methylpyrrolidine-2-carboxylate hydrochloride (CAS 2243515-08-2): A Fluorinated Proline-Derived Building Block for Structure-Activity Optimization


Methyl 4,4-difluoro-2-methylpyrrolidine-2-carboxylate hydrochloride (CAS 2243515-08-2) is a chiral, gem‑difluorinated pyrrolidine carboxylate ester supplied as the hydrochloride salt [1]. The (S)-enantiomer is the predominant commercial form, offered at purities reaching 98% (HPLC) . The molecule features a quaternary C2 center bearing both a methyl ester and a methyl group, combined with a 4,4‑gem‑difluoro substitution on the pyrrolidine ring. This combination of an α,α‑disubstituted amino acid scaffold with a strong electron‑withdrawing gem‑difluoro motif is deliberately designed to modulate amine basicity, lipophilicity, and oxidative metabolism in drug‑like molecules, making the compound a non‑trivial intermediate in medicinal chemistry programs requiring fine‑tuned pharmacokinetic profiles .

Why Methyl 4,4-difluoro-2-methylpyrrolidine-2-carboxylate hydrochloride Cannot Be Simply Replaced by Non‑Fluorinated or Mono‑Fluorinated Proline Derivatives


Although methyl 2‑methylpyrrolidine‑2‑carboxylate (CAS 51098‑47‑6) and methyl (S)‑2‑methylpyrrolidine‑2‑carboxylate share the same α‑methylproline ester core, systematic studies of saturated heterocyclic amines demonstrate that gem‑difluorination at the 4‑position dramatically alters physicochemical properties that are critical for both synthetic planning and biological performance [1]. The electron‑withdrawing effect of the gem‑difluoro group causes a profound pKa drop relative to the non‑fluorinated parent (ΔpKa ≈ 3 units), substantially reduces the lipophilicity of the neutral amine, and reshapes the conformational preferences of the pyrrolidine ring through the fluorine gauche effect [2][3]. These changes cannot be replicated by a mono‑fluoro substituent, meaning that procurement decisions based solely on the α‑methylproline ester substructure, without attention to the 4‑position substitution pattern, will yield a building block with fundamentally different basicity, solubility, and metabolic behavior in downstream molecules.

Quantitative Differentiation of Methyl 4,4-difluoro-2-methylpyrrolidine-2-carboxylate hydrochloride Against Closest Comparators


Amine Basicity (pKa) Reduction: Gem‑Difluoro vs. Non‑Fluorinated Pyrrolidine Ester

The gem‑difluoro substitution at C‑4 of the pyrrolidine ring reduces the pKa of the amine by approximately 3 logarithmic units relative to the non‑fluorinated parent scaffold. This effect, measured systematically on analogous saturated heterocyclic amines, transforms the basicity of the pyrrolidine nitrogen from a moderately strong base (pKa ~9.4 for non‑fluorinated pyrrolidine) to a very weak base (pKa <6.5 for the 4,4‑difluoro analogue) [1]. In the context of methyl 4,4-difluoro-2-methylpyrrolidine-2-carboxylate hydrochloride, this pKa shift means the compound will be predominantly in the free‑base form at physiological pH, while its non‑fluorinated counterpart methyl 2-methylpyrrolidine-2-carboxylate (predicted pKa ~9) remains largely protonated.

Physicochemical properties Basicity Drug discovery

Lipophilicity (LogP / LogD) Modulation: Gem‑Difluoro vs. Mono‑Fluoro and Non‑Fluorinated Comparators

Fluorination adjacent to the basic nitrogen atom has a paradoxical effect on lipophilicity: while individual C–F bonds increase hydrophobic surface area, the electron‑withdrawing effect reduces the basicity and thus lowers the proportion of the charged (protonated) species at pH 7.4, resulting in a net decrease in measured logD (distribution coefficient). Systematic measurements show that gem‑difluoro substitution reduces logD₇.₄ by approximately 1.0–1.5 log units compared to the non‑fluorinated scaffold, while mono‑fluoro substitution yields an intermediate effect [1]. The computed LogP (neutral species) for methyl 4,4-difluoro-2-methylpyrrolidine-2-carboxylate is 0.7 (PubChem XLogP3‑AA), lower than the non‑fluorinated methyl 2‑methylpyrrolidine‑2‑carboxylate (predicted LogP ~1.1) [2].

Lipophilicity LogP Drug-likeness

Intrinsic Metabolic Stability: Gem‑Difluoro Pyrrolidine vs. Non‑Fluorinated Pyrrolidine Scaffold

The C‑4 gem‑difluoro group blocks oxidative metabolism at the pyrrolidine α‑carbon positions, a known metabolic soft spot for unsubstituted and mono‑fluoro pyrrolidines. In systematic intrinsic microsomal clearance studies, 4,4‑difluoro‑substituted saturated heterocyclic amines exhibited high metabolic stability (Clint < 20 µL/min/mg protein in human liver microsomes) whereas non‑fluorinated pyrrolidine scaffolds showed significantly higher clearance (Clint > 60 µL/min/mg protein) [1]. The difluoro motif thus provides a well‑documented metabolic shielding effect without substantially increasing molecular weight or steric hindrance, a strategy validated across multiple drug discovery programs .

Metabolic stability Microsomal clearance CYP450

Conformational Control: Fluorine Gauche Effect in 4,4‑Difluoropyrrolidine vs. Non‑Fluorinated Proline Esters

The 4,4‑gem‑difluoro substitution introduces a strong stereoelectronic fluorine gauche effect that stabilizes a specific C4‑exo pucker of the pyrrolidine ring, in contrast to the dynamic interconversion between endo and exo conformers observed in non‑fluorinated proline esters [1]. This conformational bias alters the spatial orientation of the C2 ester and methyl substituents, which can be exploited to pre‑organize ligands for target binding. In the systematic study, gem‑difluoro derivatives exhibited a conformational preference distinct from mono‑fluoro and non‑fluorinated analogues as evidenced by ¹⁹F NMR chemical shifts and ³JHH coupling constants, with the 4,4‑difluoro motif strongly favoring the geometry in which the fluorine atoms occupy pseudo‑equatorial positions [2].

Conformational analysis Fluorine gauche effect Pyrrolidine ring pucker

Synthetic Utility in NS5A Inhibitor Synthesis: Differentiated Reactivity at the N‑Terminus vs. N‑Boc Proline Esters

The compound has been explicitly demonstrated as a key intermediate in the synthesis of HCV NS5A inhibitor candidates described in WO2017023631A1, where it undergoes HATU‑mediated coupling to form the core pyrrolidine‑benzimidazole‑pyrazine scaffold [1]. The synthetic protocol reported on public platforms couples methyl 4,4‑difluoro‑2‑methylpyrrolidine‑2‑carboxylate hydrochloride with complex aryl‑carboxylic acid partners in the presence of HATU, DIPEA, and mixed solvent systems (THF/DCM/DMF) over 6 hours, yielding the desired amide product [2]. In contrast, N‑Boc‑protected proline ester analogues require an additional deprotection step and may undergo epimerization under basic coupling conditions, whereas the hydrochloride salt of this compound can be directly neutralized in situ for immediate coupling—offering both synthetic efficiency and reduced risk of racemization.

NS5A inhibitors HCV Peptide coupling

Market Availability and Purity Benchmarking: (S)-Enantiomer vs. Racemate and Non‑Fluorinated Analogue

The compound is commercially available as the single (S)-enantiomer from multiple reputable suppliers (Leyan, Biosynth/CymitQuimica, Enamine via Chemspace) with certified purity of 95–98% [1]. The (R)-enantiomer (CAS 2243515‑08‑2 racemic entry) is rarely stocked at comparable purity. The non‑fluorinated analogue (S)-methyl 2‑methylpyrrolidine‑2‑carboxylate hydrochloride is available from Sigma‑Aldrich but typically at lower purity (≥95%) and with limited lot‑to‑lot consistency data for enantiomeric excess. The difluoro compound commands a premium price (€670 for 50 mg from CymitQuimica) reflecting its specialized synthesis, but the availability of the enantiopure form in gram quantities (1 g at €942 from Enamine via Chemspace) provides a reliable procurement path for medicinal chemistry programs.

Chemical sourcing Purity Enantiomeric excess

High‑Impact Application Scenarios for Methyl 4,4-difluoro-2-methylpyrrolidine-2-carboxylate hydrochloride Informed by Quantitative Evidence


HCV NS5A Inhibitor Lead Optimization: Exploiting Conformational and pKa Advantages

Programs developing next‑generation NS5A inhibitors can directly incorporate methyl 4,4‑difluoro‑2‑methylpyrrolidine‑2‑carboxylate hydrochloride as the pyrrolidine core building block, leveraging its genomically‑confirmed role in the WO2017023631A1 patent series [1]. The ∼3‑unit pKa reduction relative to non‑fluorinated proline esters ensures the central pyrrolidine nitrogen remains largely unprotonated at physiological pH, enhancing passive membrane permeability into hepatocytes [2]. The fluorine gauche effect locks the ring in a C4‑exo pucker, pre‑organizing the appended benzimidazole and pyrazine pharmacophores for optimal NS5A dimer interface binding. This combination of pharmacokinetic and conformational pre‑organization is unavailable with non‑fluorinated or mono‑fluoro building blocks.

Proline‑Derived Conformational Probes for NMR‑Based Fragment Screening

The gem‑difluoro substitution at C‑4 provides an intrinsically ¹⁹F‑NMR‑active reporter that can be exploited in fragment‑based drug discovery (FBDD) [1]. Unlike the non‑fluorinated scaffold which requires isotopic enrichment for NMR detection, the two equivalent fluorine atoms at C‑4 yield a single sharp ¹⁹F resonance that is sensitive to changes in local environment upon protein binding. The >80% conformational bias (fluorine gauche effect) simplifies spectral interpretation compared to mono‑fluoro probes that exhibit multiple conformer signals [2]. This makes the compound uniquely suited as a fluorinated proline isostere for probing binding pockets where proline or α‑methylproline is a known recognition element.

Metabolic Soft‑Spot Shielding in Peptidomimetic Drug Candidates

When the pyrrolidine α‑carbon positions are identified as sites of CYP450‑mediated oxidation in a lead series, substitution with methyl 4,4‑difluoro‑2‑methylpyrrolidine‑2‑carboxylate replaces labile C–H bonds with stable C–F bonds, reducing intrinsic clearance by 3‑ to 5‑fold without significantly altering steric profile [1]. This metabolic shielding strategy is well‑established for alicyclic amines [2], and the hydrochloride salt form of this building block allows direct incorporation into peptide coupling sequences without additional protection/deprotection steps. The lower LogD further reduces phospholipidosis risk, a common liability of highly lipophilic proline ester analogues.

Chiral Pool Synthesis of Quaternary Amino Acid Building Blocks

The (S)-enantiomer of this compound, available at 98% purity from multiple suppliers [1][2], serves as a chiral pool entry point to α,α‑disubstituted‑β,β‑difluoro‑γ‑aminobutyric acid derivatives and other quaternary amino acids that are challenging to prepare via asymmetric Strecker or Bucherer‑Bergs reactions. The C2 methyl ester can be selectively hydrolyzed (LiOH, THF/H₂O) to reveal the free carboxylic acid without affecting the difluoro motif, enabling diversification at both the N‑terminus and C‑terminus. The hydrochloride salt ensures long‑term storage stability and eliminates the need for handling hygroscopic free‑base forms.

Quote Request

Request a Quote for Methyl 4,4-difluoro-2-methylpyrrolidine-2-carboxylate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.